molecular formula C23H21N3O2S2 B3294363 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886936-55-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B3294363
CAS No.: 886936-55-6
M. Wt: 435.6 g/mol
InChI Key: OTCIPZCELXSJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Thioether Formation: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the pyridin-2-ylmethylamine under coupling conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

Biology

    Antimicrobial Agents: Many benzothiazole derivatives exhibit antimicrobial properties.

    Anticancer Agents: Some compounds have shown potential as anticancer agents due to their ability to inhibit specific enzymes or pathways.

Medicine

    Drug Development: The compound can be a lead molecule for the development of new drugs targeting various diseases.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their chromophoric properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    2-Aminobenzothiazole: A derivative with an amino group at the 2nd position.

    6-Ethoxybenzothiazole: A derivative with an ethoxy group at the 6th position.

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide is unique due to the combination of functional groups that may confer specific biological activities and chemical reactivity not seen in simpler benzothiazole derivatives.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-3-28-17-11-12-19-21(14-17)30-23(25-19)26(15-16-8-6-7-13-24-16)22(27)18-9-4-5-10-20(18)29-2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCIPZCELXSJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 3
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 4
Reactant of Route 4
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.